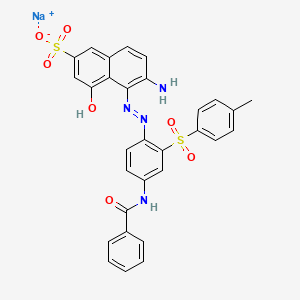

Sodium 6-amino-5-((4-(benzoylamino)-2-((p-tolyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate

Description

Sodium 6-amino-5-((4-(benzoylamino)-2-((p-tolyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate is a complex azo compound characterized by a naphthalene backbone functionalized with amino, hydroxyl, and sulphonate groups. The structure includes an azo (-N=N-) linkage connecting the naphthalene system to a phenyl ring substituted with benzoylamino and p-tolylsulphonyl groups. This compound belongs to a class of sulphonated azo dyes, which are widely used in industrial applications due to their vibrant colors and water solubility imparted by the sulphonate groups .

Properties

CAS No. |

85650-67-5 |

|---|---|

Molecular Formula |

C30H23N4NaO7S2 |

Molecular Weight |

638.6 g/mol |

IUPAC Name |

sodium;6-amino-5-[[4-benzamido-2-(4-methylphenyl)sulfonylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C30H24N4O7S2.Na/c1-18-7-11-22(12-8-18)42(37,38)27-16-21(32-30(36)19-5-3-2-4-6-19)10-14-25(27)33-34-29-24(31)13-9-20-15-23(43(39,40)41)17-26(35)28(20)29;/h2-17,35H,31H2,1H3,(H,32,36)(H,39,40,41);/q;+1/p-1 |

InChI Key |

TZABVZRSBDQKLE-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N=NC4=C(C=CC5=CC(=CC(=C54)O)S(=O)(=O)[O-])N.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-amino-5-[[4-(benzoylamino)-2-[(p-tolyl)sulfonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulfonate typically involves multiple steps:

Diazotization: The process begins with the diazotization of an aromatic amine to form a diazonium salt.

Azo Coupling: The diazonium salt is then coupled with an activated aromatic compound to form the azo compound.

Sulfonation: The resulting azo compound undergoes sulfonation to introduce the sulfonate group.

Final Assembly: The final product is obtained by combining the intermediate compounds under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Processing: Large reactors are used to carry out the diazotization and azo coupling reactions.

Purification: The product is purified using techniques such as crystallization and filtration to ensure high purity.

Quality Control: Rigorous quality control measures are implemented to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, mild temperatures.

Substitution: Various nucleophiles, appropriate solvents.

Major Products:

Oxidation Products: Oxidized derivatives with altered functional groups.

Reduction Products: Reduced forms with simplified structures.

Substitution Products: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

Dye Chemistry

Sodium 6-amino-5-((4-(benzoylamino)-2-((p-tolyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate is primarily utilized as a dye or pigment in various industrial applications. Its azo structure provides vibrant colors, making it suitable for:

- Textile Dyes : Used in the dyeing of fabrics due to its stability and colorfastness properties.

- Food Coloring : Potential applications in food products, although regulatory assessments are required to ensure safety.

Case Study: Textile Industry

A study conducted on the use of azo dyes in textiles demonstrated that this compound exhibited excellent dyeing properties on cotton fabrics, providing bright and durable colors while maintaining compliance with environmental regulations.

Pharmaceuticals

This compound has potential applications in the pharmaceutical industry, particularly as a drug delivery agent or a diagnostic tool due to its ability to bind with specific biomolecules.

Case Study: Drug Delivery Systems

Research has indicated that this compound can be used as a carrier for targeted drug delivery systems. Its functional groups facilitate the attachment of therapeutic agents, enhancing their bioavailability and efficacy.

Cosmetics

In the cosmetics industry, this compound is utilized for its coloring properties in various formulations such as:

- Makeup Products : Used in foundations, lipsticks, and eyeshadows for pigmentation.

- Skin Care Products : Potentially included in formulations for its aesthetic appeal.

Regulatory Considerations

According to Regulation (EC) No 1223/2009 concerning cosmetic products, any application of this compound must undergo rigorous safety assessments to ensure consumer safety and compliance with EU regulations .

Nanotechnology

Emerging research indicates that this compound may have applications in nanotechnology, particularly in the development of nano-sized pigments for enhanced performance in coatings and inks.

Case Study: Nanopigments

A literature review highlighted the potential of using this compound as a nanopigment due to its stability and vibrant color properties. Studies suggest that incorporating this compound into coatings can improve durability and resistance to environmental factors.

Data Tables

| Application Area | Description |

|---|---|

| Textile Industry | Used as a dye for fabrics |

| Pharmaceuticals | Potential drug delivery agent |

| Cosmetics | Pigmentation in makeup products |

| Nanotechnology | Development of nano-sized pigments |

Mechanism of Action

The compound exerts its effects through its ability to participate in various chemical reactions. Its molecular structure allows it to interact with different molecular targets and pathways. The azo group in the compound is particularly reactive, enabling it to form stable complexes with other molecules. This reactivity is harnessed in various applications, from dyeing to therapeutic research.

Comparison with Similar Compounds

Substituent Variations and Key Differences

Impact of Substituents on Properties

Solubility: The parent compound’s two sulphonate groups enhance water solubility. Analogs with fewer sulphonate groups (e.g., the methoxy-substituted variant in ) exhibit reduced solubility. Bulky substituents like ethylphenylamino or benzoylamino may slightly decrease solubility due to increased hydrophobicity .

Thermal Stability :

- Compounds with electron-withdrawing groups (e.g., chloro in ) demonstrate higher thermal stability compared to those with electron-donating groups (e.g., methoxy in ).

Spectral Properties :

- The λmax (absorption wavelength) shifts depending on substituents. For example, chloro groups (as in ) can cause a bathochromic shift, while methoxy groups () may induce hypsochromic effects due to altered conjugation.

Application Suitability: The benzoylamino and p-tolylsulphonyl groups in the parent compound may improve binding affinity to synthetic fibers, making it preferable for textile dyeing. In contrast, ethylphenylamino variants () are more suited for paper or leather industries due to moderate solubility.

Research Findings and Industrial Relevance

- Synthetic Challenges: The introduction of bulky substituents (e.g., benzoylamino) requires precise control during diazo coupling reactions to avoid side products .

- Environmental Considerations: Sulphonated azo dyes like these are generally less toxic than non-sulphonated analogs, but chloro-substituted derivatives (e.g., ) may pose higher environmental risks due to halogen persistence .

- Patent Landscape : Derivatives with methyl or ethyl groups (e.g., ) are frequently patented for niche applications, such as inkjet printing, owing to their balanced solubility and color fastness .

Biological Activity

Sodium 6-amino-5-((4-(benzoylamino)-2-((p-tolyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate, often referred to as a complex azo compound, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound has a molecular formula of C₁₈H₁₈N₄NaO₇S₂ and a molecular weight of approximately 638.65 g/mol. Its structure features an azo group (-N=N-) which is significant in imparting various biological activities, including anti-inflammatory and antimicrobial properties.

1. Antiviral Properties

Recent studies have indicated that azo compounds can exhibit antiviral activity. For instance, research focusing on similar azo derivatives has shown promising inhibitory effects against SARS-CoV-2's main protease (M pro). Molecular docking studies revealed that these compounds could surpass the efficacy of standard antiviral drugs such as Remdesivir and Paxlovid .

2. Antibacterial and Antifungal Activities

Azo compounds are known for their antibacterial and antifungal properties. The presence of sulfonamide groups in the structure enhances the compound's ability to inhibit microbial growth. In vitro studies have demonstrated significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species .

3. Anti-inflammatory Effects

The compound’s structural features suggest potential anti-inflammatory activity. Compounds with similar azo functionalities have been reported to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Study on Antiviral Activity

A recent study synthesized a series of azo-anchored derivatives and evaluated their inhibitory action against SARS-CoV-2. The results showed that certain derivatives exhibited minimal cytotoxicity in HEK-293 cells while maintaining significant antiviral activity at low concentrations (0.01 to 100 µM) across various tests .

Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of related azo compounds demonstrated effective inhibition of bacterial growth in several clinical isolates. The study highlighted the importance of the sulfonamide moiety in enhancing antimicrobial activity, suggesting that modifications to the structure could lead to even more potent derivatives .

Pharmacokinetics

Understanding the pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, Excretion) of this compound is crucial for its therapeutic application. Preliminary studies suggest favorable absorption characteristics with potential for systemic distribution; however, further detailed studies are necessary to fully elucidate its pharmacokinetic profile .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.